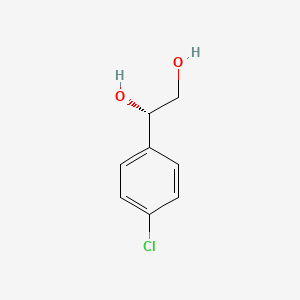
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide typically involves the following steps:
Acetylation: The process begins with the acetylation of L-leucine to form N-acetyl-L-leucine.
Peptide Bond Formation: The N-acetyl-L-leucine is then coupled with 4-nitrophenyl glycinamide using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: N-Acetyl-L-leucine and 4-nitrophenyl glycinamide.
Reduction: N-Acetyl-L-leucyl-N-(4-aminophenyl)glycinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Investigated for its potential as a protease inhibitor, which can regulate various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases related to protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with proteases. The compound inhibits protease activity by binding to the active site of the enzyme, preventing the cleavage of peptide bonds in substrate proteins. This inhibition can modulate various cellular processes and has potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-leucyl-L-leucyl-L-norleucinal: Another dipeptide with protease inhibitory activity.
N-Acetyl-L-leucyl-L-leucyl-L-phenylalanilal: Similar structure with a phenylalanine residue instead of glycine.
Uniqueness
N-Acetyl-L-leucyl-N-(4-nitrophenyl)glycinamide is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
Propiedades
Número CAS |
188806-53-3 |
|---|---|
Fórmula molecular |
C16H22N4O5 |
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide |
InChI |
InChI=1S/C16H22N4O5/c1-10(2)8-14(18-11(3)21)16(23)17-9-15(22)19-12-4-6-13(7-5-12)20(24)25/h4-7,10,14H,8-9H2,1-3H3,(H,17,23)(H,18,21)(H,19,22)/t14-/m0/s1 |
Clave InChI |
VANZNNUWIPKKKG-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15162616.png)
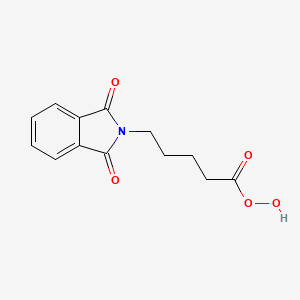
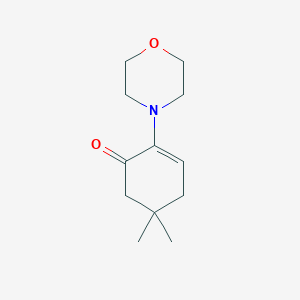
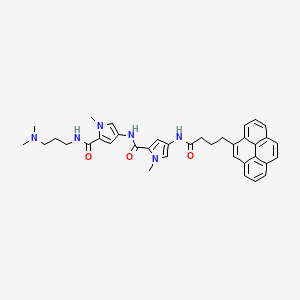

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)


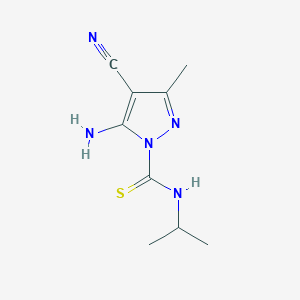
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
